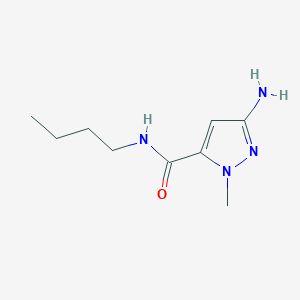
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a carboxylic acid group (-COOH), a ketone group (=O), and a methoxyphenyl group (an aromatic ring with a methoxy group attached) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the pyridazine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Aplicaciones Científicas De Investigación
Synthesis and Labeling
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is used in the synthesis of tritium-labeled compounds, which are crucial in radiochemical studies. For instance, its derivative was used to synthesize a tritium-labeled GABA antagonist, highlighting its role in the development of neurochemical agents (A. Gh et al., 1987).
Antimicrobial Studies
This compound is instrumental in antimicrobial research. A study reported the synthesis of fluoroquinolone-based thiazolidinones using a derivative of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, showcasing its potential in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Catalysis and Green Chemistry
The compound's derivatives are used in green chemistry for the synthesis of pyranopyrazoles, demonstrating its role in environmentally friendly chemical processes (M. Zolfigol et al., 2013).
Structural and Molecular Studies
In the realm of molecular structure analysis, derivatives of this compound are used to study crystal structures and molecular geometries. This is crucial in understanding the chemical and physical properties of new compounds (S. Demir et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-4-2-3-8(7-9)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPYNYNTPZMALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CCC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)





![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

